2-(3-Bromo-5-isoxazolyl)-2-propanol
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Overview
Description
2-(3-Bromo-5-isoxazolyl)-2-propanol is a chemical compound that features a bromine atom attached to an isoxazole ring, which is further connected to a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 3-bromo-5-isoxazole with a suitable propanol derivative under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of 2-(3-Bromo-5-isoxazolyl)-2-propanol may involve large-scale bromination reactions followed by purification processes to ensure high purity and yield. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-isoxazolyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form de-brominated derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated isoxazole derivatives.
Substitution: Formation of substituted isoxazole derivatives with various functional groups.
Scientific Research Applications
2-(3-Bromo-5-isoxazolyl)-2-propanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-isoxazolyl)-2-propanol involves its interaction with specific molecular targets. The bromine atom and isoxazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-5-isoxazolyl)ethanamine
- 3-(3-Bromo-5-isoxazolyl)propanoic acid
- 1-(3-Bromo-5-isoxazolyl)-2-bromoethanol
Uniqueness
2-(3-Bromo-5-isoxazolyl)-2-propanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H8BrNO2 |
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Molecular Weight |
206.04 g/mol |
IUPAC Name |
2-(3-bromo-1,2-oxazol-5-yl)propan-2-ol |
InChI |
InChI=1S/C6H8BrNO2/c1-6(2,9)4-3-5(7)8-10-4/h3,9H,1-2H3 |
InChI Key |
BQHGANPOZHZRCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=NO1)Br)O |
Origin of Product |
United States |
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